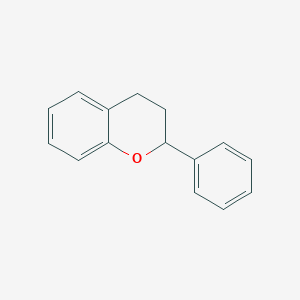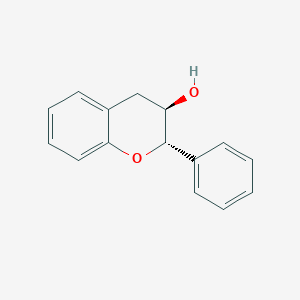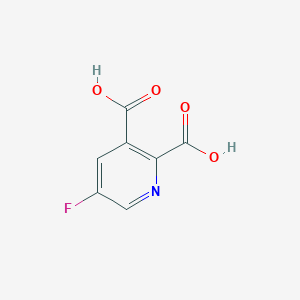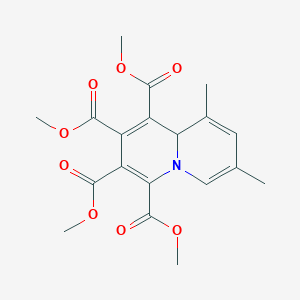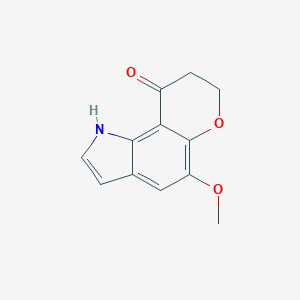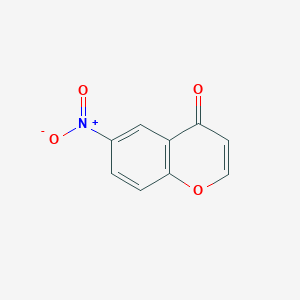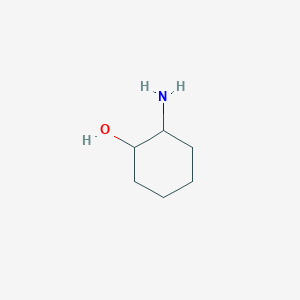
(1R,2S)-2-aminocyclohexanol
描述
(1R,2S)-2-aminocyclohexanol: is an organic compound with the molecular formula C6H13NO It is a stereoisomer of 2-aminocyclohexanol, specifically the cis form, meaning the amino and hydroxyl groups are on the same side of the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-aminocyclohexanol typically involves the following steps:
Cyclization Reaction: Starting from cyclohexene, the compound is mixed with acetonitrile and water, and a catalyst is used to facilitate the reaction.
Ring Opening Reaction: The cyclized product undergoes a ring-opening reaction with alcohol in the presence of a catalyst.
Salifying and Splitting: The product is then salified and split using a resolving agent to obtain enantiomerically pure cis-2-aminocyclohexanol.
Industrial Production Methods: The industrial production of cis-2-aminocyclohexanol involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow systems and advanced catalytic methods .
化学反应分析
Types of Reactions: (1R,2S)-2-aminocyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amines or alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces various amines or alcohols.
Substitution: Produces substituted cyclohexanol derivatives.
科学研究应用
(1R,2S)-2-aminocyclohexanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of chiral catalysts and liquid crystals.
作用机制
The mechanism of action of cis-2-aminocyclohexanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .
相似化合物的比较
trans-2-Aminocyclohexanol: The trans isomer where the amino and hydroxyl groups are on opposite sides of the cyclohexane ring.
Cyclohexanol: A simpler compound with only a hydroxyl group attached to the cyclohexane ring.
Uniqueness: (1R,2S)-2-aminocyclohexanol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry makes it particularly valuable in the synthesis of chiral molecules and in applications requiring specific molecular interactions .
属性
IUPAC Name |
(1R,2S)-2-aminocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMCFTMVQORYJC-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the cis configuration of 2-aminocyclohexanol influence its reactivity compared to the trans isomer?
A1: The cis configuration of 2-aminocyclohexanol significantly impacts its reactivity, particularly in N-alkylation reactions. When reacted with smaller alkylating agents like methyl iodide, cis-2-aminocyclohexanol predominantly forms N-monoalkylated products. This is in stark contrast to the trans isomer, which readily undergoes dialkylation under the same conditions []. This difference arises from the strong intramolecular hydrogen bond between the hydroxyl and amino groups in the cis isomer, hindering the approach of a second alkylating agent [].
Q2: Are there any reactions where the cis isomer shows unique reactivity compared to the trans isomer?
A2: Yes, besides N-alkylation, cis-2-aminocyclohexanol exhibits distinct behavior in acetylation reactions. When treated with a large excess of acetic anhydride, it forms the O,N-diacetyl derivative as the major product []. This contrasts with other alicyclic amines, including the trans isomer, which primarily yield N,N-diacetylamines under these conditions []. This selectivity likely stems from the neighboring group participation of the hydroxyl group in the cis isomer, facilitating O-acetylation.
Q3: Can cis-2-aminocyclohexanol be used as a chiral building block for synthesizing complex molecules?
A3: Absolutely. Both enantiomers of cis-2-aminocyclohexanol have been successfully employed as starting materials in the chiral pool synthesis of the TRPML inhibitor, trans-ML-SI3 []. This demonstrates the potential of this molecule as a versatile chiral building block for accessing enantiomerically pure compounds with biological activity.
Q4: Can cis-2-aminocyclohexanol be transformed into ligands for asymmetric catalysis?
A4: Yes, cis-2-aminocyclohexanol can be derivatized into effective chiral ligands for asymmetric catalysis. Researchers have synthesized O,N-bis(diphenylphosphino) derivatives (“PONP”) from enantiomerically pure cis-2-methylaminocyclohexanol []. These PONP ligands, when complexed with Rh(I), effectively catalyzed the enantioselective hydrogenation of dehydro-α-acylamino acids with high enantiomeric excess (ee) of up to 97% [].
Q5: Are there any known methods for the resolution of racemic cis-2-aminocyclohexanol?
A5: Yes, enzymatic resolution has been explored as a method for separating the enantiomers of racemic cis-2-aminocyclohexanol []. While specific details about the enzymes and conditions used are not provided in the abstract, this highlights the potential for biocatalytic approaches in obtaining enantiopure cis-2-aminocyclohexanol.
Q6: Can cis-2-aminocyclohexanol undergo ring opening reactions?
A6: While not directly addressed in the provided research, the reaction of trans-2-acylaminocyclanols with thionyl chloride leading to the formation of oxazoline derivatives [] suggests that similar ring opening reactions might be possible with cis-2-aminocyclohexanol under suitable conditions. This could open up further possibilities for its use in synthetic transformations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


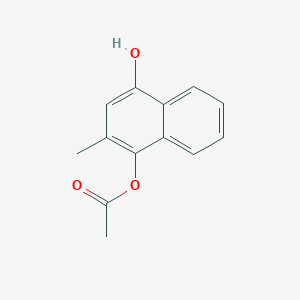
![4-[(Phenylsulfonyl)amino]butanoic acid](/img/structure/B184774.png)
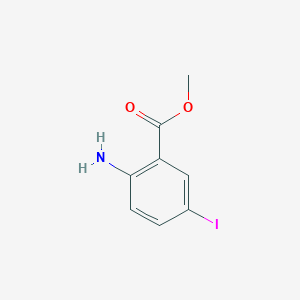

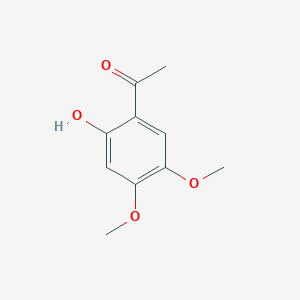
![2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile](/img/structure/B184782.png)

